N-allyl-4-(pentyloxy)benzamide

Medicinal Chemistry Chemical Biology Organic Synthesis

Researchers face challenges with generic benzamide analogs due to variable reactivity and target engagement. N-allyl-4-(pentyloxy)benzamide (CAS 876356-34-2) provides a defined scaffold with a 4-pentyloxy group for enhanced lipophilicity (predicted logP ~3.5-4.0) and an N-allyl handle for further derivatization. Ideal for constructing dihydroisoquinolones via radical alkylarylation (expected 60-85% yield). Suitable for SAR campaigns targeting GPCRs, kinases, and enzymes.

Molecular Formula C15H21NO2
Molecular Weight 247.33g/mol
Cat. No. B495827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-(pentyloxy)benzamide
Molecular FormulaC15H21NO2
Molecular Weight247.33g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)NCC=C
InChIInChI=1S/C15H21NO2/c1-3-5-6-12-18-14-9-7-13(8-10-14)15(17)16-11-4-2/h4,7-10H,2-3,5-6,11-12H2,1H3,(H,16,17)
InChIKeyYBHHUNGXIALZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-allyl-4-(pentyloxy)benzamide: Identity & Specifications


N-allyl-4-(pentyloxy)benzamide (CAS 876356-34-2) is a synthetic organic compound belonging to the N-allylbenzamide class, characterized by a 4-pentyloxy substituent on the benzamide ring . Its molecular formula is C15H21NO2 with a molecular weight of 247.33 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, leveraging the reactivity of both the N-allyl group and the 4-alkoxybenzamide scaffold [1].

N-allyl-4-(pentyloxy)benzamide: Substitution Risks


Generic substitution among benzamide derivatives is scientifically unsound due to structure-dependent variations in physicochemical properties, reactivity, and biological target engagement. The specific 4-pentyloxy substituent and N-allyl group in N-allyl-4-(pentyloxy)benzamide confer distinct lipophilicity, hydrogen-bonding capacity, and synthetic versatility that are not replicated by simpler analogs like N-allylbenzamide or 4-(pentyloxy)benzamide . These differences directly impact outcomes in medicinal chemistry campaigns, materials science, and chemical biology, where even minor structural alterations can abolish target affinity or alter reaction pathways [1].

N-allyl-4-(pentyloxy)benzamide: Comparative Evidence


Structural Differentiation from N-allylbenzamide

N-allyl-4-(pentyloxy)benzamide incorporates a 4-pentyloxy substituent, increasing molecular weight to 247.33 g/mol compared to 161.20 g/mol for the parent N-allylbenzamide . This modification elevates lipophilicity and introduces an additional hydrogen bond acceptor (ether oxygen), altering drug-likeness parameters .

Medicinal Chemistry Chemical Biology Organic Synthesis

Lipophilicity Comparison vs. 4-(Pentyloxy)benzamide

While experimental logP values are not available, computational predictions indicate that N-allyl-4-(pentyloxy)benzamide has an estimated logP of approximately 3.5-4.0, compared to 4-(pentyloxy)benzamide (logP ~3.0) . The N-allyl group increases hydrophobic surface area, enhancing membrane partitioning.

Drug Design ADME Medicinal Chemistry

Synthetic Versatility for Heterocycle Construction

N-allylbenzamide derivatives, including N-allyl-4-(pentyloxy)benzamide, undergo oxidative alkylarylation to form dihydroisoquinolin-1(2H)-ones, a privileged scaffold in bioactive molecules [1]. This reaction proceeds with yields typically ranging from 60% to 85% under optimized conditions, comparable to other N-allylbenzamides [1].

Organic Synthesis Medicinal Chemistry Methodology

Biological Activity Potential from Benzamide Derivatives

While direct biological data for N-allyl-4-(pentyloxy)benzamide is unavailable, structurally related benzamides have demonstrated activity at GPCRs (e.g., P2Y10 receptor agonists with EC50 values as low as 6.7 nM) and enzymes (e.g., alkaline phosphatase inhibition with Ki = 1.43 μM) [1]. The 4-pentyloxy group may enhance binding to hydrophobic pockets, warranting screening in similar assays.

Pharmacology Chemical Biology GPCR

N-allyl-4-(pentyloxy)benzamide: Research & Industrial Applications


Lead Optimization & SAR Studies

N-allyl-4-(pentyloxy)benzamide is ideally suited for structure-activity relationship (SAR) campaigns targeting GPCRs, kinases, or other enzymes where the benzamide scaffold is a known pharmacophore. Its 4-pentyloxy group provides enhanced lipophilicity for probing hydrophobic binding pockets, while the N-allyl handle enables further derivatization or covalent probe development [1].

Heterocyclic Library Building Block

This compound serves as a versatile precursor for the synthesis of dihydroisoquinolones and related heterocycles via radical alkylarylation or other cyclization reactions [1]. Its reliable performance in established protocols makes it a valuable reagent for medicinal chemistry groups generating focused libraries for biological screening.

Tool Compound Development

With its N-allyl moiety, N-allyl-4-(pentyloxy)benzamide can be functionalized to create affinity probes, photoaffinity labels, or PROTAC precursors. The pentyloxy substituent may improve cellular permeability compared to simpler analogs, facilitating target engagement studies in living cells [1].

Functional Polymer Monomer

The N-allyl group enables incorporation into polymers via thiol-ene click chemistry or radical polymerization, while the benzamide core imparts hydrogen-bonding capacity for supramolecular assembly. The pentyloxy tail enhances solubility in organic solvents, facilitating processing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-allyl-4-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.